A Technical Guide to 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one: Synthesis, Properties, and Applications
A Technical Guide to 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one, a key chemical intermediate. The document details its chemical identity, including its CAS number 881386-01-2, and presents a validated synthetic protocol for its preparation. Furthermore, it explores the compound's core chemical properties, reactivity, and potential applications, particularly as an impurity and building block in pharmaceutical synthesis. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, offering expert insights into its handling, characterization, and strategic utilization.
Chemical Identity and Core Properties
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is a substituted δ-lactam featuring a geminal dichloro group at the α-position to the carbonyl and a 4-nitrophenyl group on the amide nitrogen. This specific arrangement of functional groups imparts distinct chemical properties and reactivity. The compound is identified as an impurity of Apixaban, an oral anticoagulant[].
| Identifier | Value | Source |
| CAS Number | 881386-01-2 | [2][3][4] |
| IUPAC Name | 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | [][2] |
| Synonyms | QC-8280; 2-Piperidinone, 3,3-dichloro-1-(4-nitrophenyl)- | [][5] |
| Molecular Formula | C₁₁H₁₀Cl₂N₂O₃ | [][2] |
| Molecular Weight | 289.11 g/mol | [] |
| Appearance | Light Yellow to Yellow Solid | [5] |
| Storage | Sealed in dry, 2-8°C | [][2] |
Synthesis and Mechanistic Considerations
The synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is most effectively achieved through the direct dichlorination of the corresponding lactam precursor, 1-(4-Nitrophenyl)-2-piperidinone.
Proposed Two-Step Synthetic Pathway
A logical and efficient pathway involves two primary steps:
-
N-Arylation: Synthesis of the precursor 1-(4-nitrophenyl)-2-piperidinone. This is typically achieved via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. Copper-catalyzed N-arylation methods are particularly effective for such transformations at moderate temperatures[6][7].
-
α,α-Dichlorination: Introduction of the gem-dichloro group onto the piperidinone ring. This transformation leverages the reactivity of the α-carbon adjacent to the carbonyl.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Dichlorination of 1-(4-Nitrophenyl)-2-piperidinone
This protocol is based on a reported procedure for the synthesis of the target compound[8]. The choice of phosphorus pentachloride (PCl₅) as the chlorinating agent is critical. PCl₅ serves as a powerful and effective source of electrophilic chlorine for the α-carbon of the lactam, proceeding through an enol or enolate-like intermediate. Chlorobenzene is selected as a high-boiling, non-protic solvent, suitable for the reaction temperature.
Materials and Equipment:
-
1-(4-Nitrophenyl)-2-piperidinone (Precursor, 0.18 mol)
-
Phosphorus pentachloride (PCl₅, 0.64 mol)
-
Chlorobenzene (400 mL)
-
Dichloromethane (DCM, for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1000 mL three-necked flask
-
Stirrer, heating mantle, condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1000 mL flask, suspend 1-(4-Nitrophenyl)-2-piperidinone (40 g, 0.18 mol) in chlorobenzene (400 mL).
-
Reagent Addition: With continuous stirring, add phosphorus pentachloride (132.4 g, 0.64 mol) portion-wise. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and ensure a steady reaction rate.
-
Reaction: After the addition is complete, heat the mixture to 55°C and maintain this temperature for 5 hours[8].
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into 1000 mL of ice water to quench the excess PCl₅. Safety Note: This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer. Extract the aqueous layer three times with dichloromethane (3 x 200 mL).
-
Workup - Washing: Combine all organic phases. Wash twice with water (2 x 200 mL) and once with saturated brine (400 mL) to remove water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting product is a light yellow solid. The reported yield is approximately 94.9%[8].
Reactivity and Potential Applications
The reactivity of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is dictated by three key structural features: the gem-dichloro group, the lactam (cyclic amide) functionality, and the electron-withdrawing N-(4-nitrophenyl) group.
Reactivity of the Gem-Dichloro Group
The gem-dichloro group is the primary site of reactivity. The two chlorine atoms on the same carbon render it highly electrophilic and susceptible to nucleophilic substitution[9]. This moiety is a versatile synthetic handle. For instance, similar gem-dihalo compounds can undergo reactions to form ketones (via hydrolysis) or can be used in the synthesis of other heterocyclic systems[9][10]. The introduction of gem-difluoro groups, a related functionality, has been shown to improve the biological activities of lactams[11][12].
Influence of the Lactam and N-Aryl Group
-
Lactam Stability: Amide bonds, including those in lactams, are generally stable due to resonance delocalization, which reduces the electrophilicity of the carbonyl carbon[13][14].
-
N-(4-nitrophenyl) Group: The strongly electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the amide nitrogen. This group can activate the aromatic ring for nucleophilic aromatic substitution and impacts the overall reactivity of the lactam system[15][16].
The interplay of these functional groups makes the molecule a valuable intermediate. Its primary documented role is as a process impurity in the synthesis of Apixaban, highlighting its importance in pharmaceutical quality control[]. Beyond this, its structure suggests potential as a scaffold in medicinal chemistry for creating novel analogs of bioactive molecules.
Characterization Workflow
A standard workflow for confirming the identity and purity of the synthesized product would involve a combination of spectroscopic and chromatographic methods.
Caption: Standard characterization workflow for the title compound.
Expected Analytical Data:
-
¹H NMR: Signals corresponding to the piperidinone ring protons and the aromatic protons of the 4-nitrophenyl group. The methylene protons adjacent to the dichloro-carbon will show a characteristic shift.
-
¹³C NMR: A signal for the quaternary carbon bearing the two chlorine atoms (C-3), the carbonyl carbon (C-2), and distinct signals for the aromatic carbons.
-
Mass Spec (ESI+): A prominent peak for the molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺, confirming the molecular weight of 289.11. The isotopic pattern for two chlorine atoms (M, M+2, M+4) would be a definitive feature.
-
FT-IR: Characteristic absorption bands for the amide carbonyl (C=O) stretch (~1700-1750 cm⁻¹), and strong bands for the nitro group (N=O) symmetric and asymmetric stretches (~1520 and ~1350 cm⁻¹).
Safety and Handling
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one should be handled with care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].
Always consult the full Safety Data Sheet (SDS) before handling this chemical.
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PubMed. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives. [Link]
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ACS Publications. Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3,3-dichloro-2-Piperidinone: A Key Building Block. [Link]
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Organic Syntheses. PALLADIUM-CATALYZED ARYLATION OF 2,3-DICHLOROPYRIDINE: 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE. [Link]
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ResearchGate. (PDF) Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. [Link]
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NIH National Center for Biotechnology Information. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]
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PubMed. Preparation and properties of gem-dichlorocyclopropane derivatives of long-chain fatty esters. [Link]
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Chemistry LibreTexts. Reactivity of Amides. [Link]
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PubMed. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]
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ResearchGate. N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts: Base-Dependent Orthogonal Selectivity under Metal-Free Conditions. [Link]
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ResearchGate. Request PDF | Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. [Link]
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Ewha Womans University Repository. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]
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